molecular formula C9H18O2 B1594042 6-Methyloctanoic acid CAS No. 504-99-4

6-Methyloctanoic acid

Cat. No. B1594042
CAS RN: 504-99-4
M. Wt: 158.24 g/mol
InChI Key: GPOPHQSTNHUENT-UHFFFAOYSA-N
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Description

6-Methyloctanoic acid, also known as 6-methyl caprylic acid, is a medium-chain fatty acid . It has a molecular formula of C9H18O2 and an average mass of 158.238 Da .


Molecular Structure Analysis

The molecular structure of 6-Methyloctanoic acid consists of a nine-carbon chain with a methyl group attached to the sixth carbon . The molecule contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

6-Methyloctanoic acid is a liquid at room temperature . It has a molar refractivity of 45.3±0.3 cm³ . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .

Scientific Research Applications

Identification and Biosynthesis

6-Methyloctanoic acid has been identified as a precursor of β-Methyl-γ-octalactone in the wood of Sessile Oak (Quercus petraea). This compound contributes to the aroma profile of oak-aged wines and spirits. Its structure and biosynthetic pathways have been elucidated, highlighting its natural occurrence and potential applications in enhancing flavor profiles in food and beverages (Masson et al., 2000).

Microbial Production

Research on the bacterial formation of peptide antibiotics, such as colistin, has shown that 6-Methyloctanoic acid is synthesized from isoleucine. This insight into microbial biosynthesis pathways could be leveraged for the production of peptide antibiotics, where 6-Methyloctanoic acid plays a crucial role in the structure and activity of these compounds (Ito, Aida, & Uemura, 1969).

Chemical Synthesis

Efficient synthesis methods for 6-Methyloctanoic acid and its analogs have been developed, demonstrating its relevance in chemical synthesis and industrial applications. These methods provide pathways to produce pheromones and other biologically active compounds, highlighting the versatility and importance of 6-Methyloctanoic acid in synthetic organic chemistry (Ragoussis et al., 2007).

Environmental Science and Toxicology

6-Methyloctanoic acid analogs have been studied for their potential environmental and toxicological impacts. Investigations into perfluorooctanoic acid (PFOA), a related compound, have explored the effects on DNA methylation and gene expression. While not directly about 6-Methyloctanoic acid, these studies shed light on the broader context of octanoic acid derivatives' interactions with biological systems and their potential environmental implications (Watkins et al., 2014).

Safety And Hazards

6-Methyloctanoic acid can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water .

properties

IUPAC Name

6-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOPHQSTNHUENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964658
Record name 6-Methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyloctanoic acid

CAS RN

504-99-4
Record name 6-Methylcaprylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyloctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
465
Citations
L Crombie, SH Harper - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… For (-J)-6-methyloctanoic acid we have employed the … gave (-J-)-6-methyloctanoic acid (IV), which was characterised as … For the synthesis of an optically active 6-methyloctanoic acid we …
Number of citations: 39 pubs.rsc.org
M Ito, K Aida, T Uemura - Agricultural and Biological Chemistry, 1969 - Taylor & Francis
… Suzuki et al.ll The peptide contains 6 residues of a, r-diaminobutyric acid, 2 of L-threonine and 1 each of L-leucine and n-leucine, while either of 6methyloctanoic acid or isooctanoic …
Number of citations: 27 www.tandfonline.com
JA Orwa, C Govaerts, R Busson, E Roets… - … of chromatography A, 2001 - Elsevier
… Polymyxins B 5 and B 6 were identified as having the same composition as polymyxin B 1 except that the fatty acid moiety was nonanoic acid and 3-hydroxy-6-methyloctanoic acid, …
Number of citations: 133 www.sciencedirect.com
BS Davidson, RW Schumacher - Tetrahedron, 1993 - Elsevier
… in caprolactin B was proposed to be 6methyloctanoic acid. In order to confii that caprolactins A … 6-Methyloctanoic acid (6) was synthesized using a Wittig coupling of (f)-2-methylbutanal …
Number of citations: 60 www.sciencedirect.com
M Ito, K AIDA, T Uemura - Agricultural and Biological Chemistry, 1970 - jstage.jst.go.jp
… 6-Methyloctanoic acid was coloured with Brom cresol Green and 6MOA-DAB (IOA-DAB) with ninhydrin in authentic compounds. A paperchro matogram developed with a solvent …
Number of citations: 4 www.jstage.jst.go.jp
PC De Visser, N Kriek, PAV Van Hooft… - The Journal of …, 2003 - Wiley Online Library
… Antibacterial assays revealed that analogues 23–26, in which the (S)-6-methyloctanoic acid moiety is replaced with shorter acyl chains, exhibit distinct antimicrobial activity. The results …
Number of citations: 76 onlinelibrary.wiley.com
WL Parker, ML RATHNUM, LD DEAN… - The Journal of …, 1977 - jstage.jst.go.jp
Fermented broth adjust to pH 2 with HCl and centrifuge. Supernate extract antibiotic into butanol at pH 2 and concentrate in vac Page 1 767 VOL. XXX NO. 9 THE JOURNAL OF …
Number of citations: 22 www.jstage.jst.go.jp
김정옥, 하영래 - 한국식품영양과학회지, 1993 - dbpia.co.kr
Species-related meat flavors were investigated for red meats (bovine, porcine, caprine, and ovine). Volatile branched-chain fatty acids (VBCFAs) including 2-methylbutanoic, 3-…
Number of citations: 8 www.dbpia.co.kr
JI DeGraw, JO Rodin - The Journal of Organic Chemistry, 1971 - ACS Publications
… An alternate synthesis2 of 3 from 4-oxo-6-methyloctanoic acid was impractical because of the difficulty in obtaining complete reduction of the keto group. …
Number of citations: 16 pubs.acs.org
PA Tetrault - Fed. Proc, 1958
Number of citations: 5

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